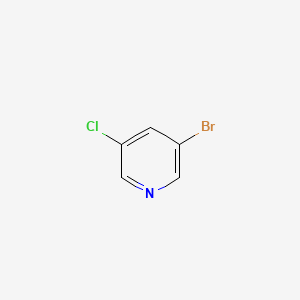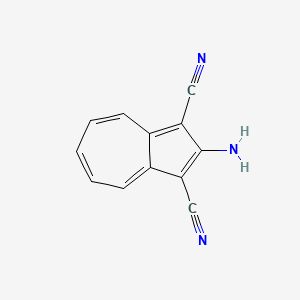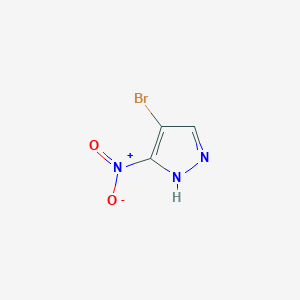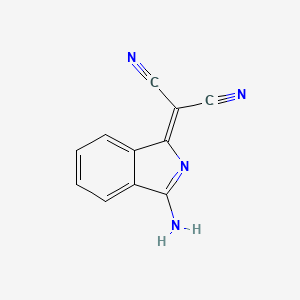
Bis-(3,4-dimethyl-phenyl)-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Bis-(3,4-dimethyl-phenyl)-amine involves several chemical methodologies, including polyamidation techniques and palladium-catalyzed amination reactions. For example, oligo(ether-amide)s based on diphenylsilane and oxyphenyl units were synthesized through a Yamazaki–Higashi phosphorylation polyamidation technique (Terraza et al., 2015). Additionally, novel bis(amine anhydride) monomers were prepared via palladium-catalyzed amination reaction of 4-chloro-N-methylphthalimide with phenylenediamine, followed by alkaline hydrolysis (Zhang et al., 2008).
Molecular Structure Analysis
The structural analysis of Bis-(3,4-dimethyl-phenyl)-amine derivatives includes various spectroscopic and analytical techniques. For instance, Raman spectroscopy and MALDI-TOF mass spectrometry analyses have been employed to determine the functional groups and average molecular masses of synthesized oligomers (Terraza et al., 2015). The molecular structure deeply influences the chemical and physical properties of the compounds.
Chemical Reactions and Properties
Bis-(3,4-dimethyl-phenyl)-amine and its derivatives participate in a variety of chemical reactions, contributing to the synthesis of complex molecular architectures. For example, the dehydrative condensation between carboxylic acids and amines is catalyzed effectively by derivatives of phenylboronic acid, indicating the reactivity of similar amine structures in creating amide bonds (Wang et al., 2018).
Applications De Recherche Scientifique
1. Synthesis of 1,2-bis(3,4-dimethyl phenyl)ethane
- Results or Outcomes: The synthesis method achieves a high yield of 99.6%, indicating its efficiency and potential for industrial applications .
2. BIS-(3,4-DIMETHYL-PHENYL)-METHANONE
- Summary of Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application: The exact procedures and conditions for the reaction are not specified in the source .
- Results or Outcomes: Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .
3. Diisobutyl Phthalate
- Summary of Application: This compound is mainly used as a plasticizer for polyvinyl chloride. It is widely used in plastics, rubber, paint, and lubricating oil, emulsifier, etc .
- Methods of Application: The production method involves the esterification of phthalic anhydride with isobutanol .
- Results or Outcomes: This compound has good solubility, dispersion, and adhesiveness. It can be used in coloring films, artificial leather, and plastic products .
Orientations Futures
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQQPEKHINRTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346741 | |
| Record name | N-(3,4-Dimethylphenyl)-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(3,4-dimethyl-phenyl)-amine | |
CAS RN |
55389-75-8 | |
| Record name | N-(3,4-Dimethylphenyl)-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,4-dimethylphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



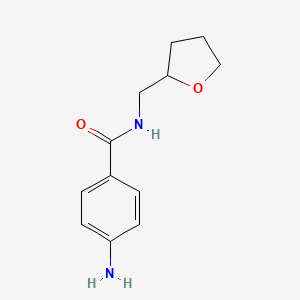
![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)

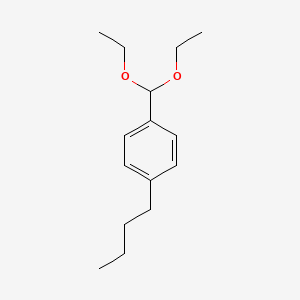
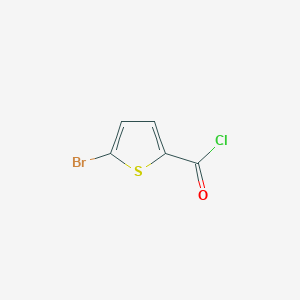
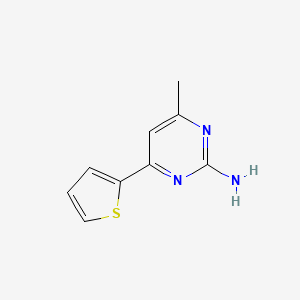
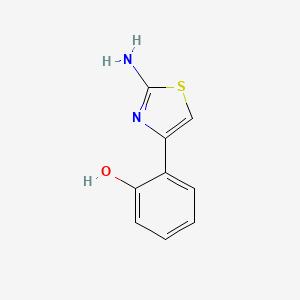
![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)
